molecular formula C47H80O17 B1139306 Notoginsenoside Ft1

Notoginsenoside Ft1

Cat. No.: B1139306
M. Wt: 917.1 g/mol
InChI Key: LLXVPTXOKTYXHU-UGGLCNOCSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Notoginsenoside Ft1 (Ft1) is a saponin from Panax notoginseng . The primary targets of Ft1 are the deubiquitination enzyme USP9X and the G-protein coupled bile acid (BA) receptor TGR5 . USP9X plays a crucial role in shielding β-catenin , while TGR5 is a potential drug target to treat obesity and associated metabolic disorders .

Mode of Action

Ft1 selectively targets the deubiquitination enzyme USP9X, undermining its role in shielding β-catenin . This leads to a reduction in the expression of downstream effectors in the Wnt signaling pathway . Ft1 also acts as an agonist of TGR5 .

Biochemical Pathways

The primary biochemical pathway affected by Ft1 is the Wnt signaling pathway . Ft1’s interaction with USP9X leads to a reduction in the expression of downstream effectors in this pathway . Additionally, Ft1 is involved in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation .

Result of Action

Ft1 has multiple antitumor effects, including inhibition of cell survival and migration, and promotion of cell apoptosis in breast cancer cells . It also increases the proportion of CD8+ T cells in tumor-bearing mice, thus restraining tumor growth . In the context of wound healing, Ft1 increases cell proliferation and collagen production .

Action Environment

The action of Ft1 can be influenced by various environmental factors. For instance, the metabolic benefits of Ft1 were abolished in mice with much lower bile acid levels This suggests that the presence of certain endogenous substances can significantly impact the efficacy of Ft1

Biochemical Analysis

Biochemical Properties

Notoginsenoside Ft1 interacts with several enzymes and proteins. It has been found to selectively target the deubiquitination enzyme USP9X . This interaction undermines the role of USP9X in shielding β-catenin, leading to a reduction in the expression of downstream effectors in the Wnt signaling pathway . This biochemical interaction is believed to contribute to the anti-cancer effects of this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In colorectal cancer cells, it inhibits cell proliferation and enhances the proportion of CD8+ T cells, thus restraining tumor growth . In human dermal fibroblast cells, this compound increases cell proliferation and collagen production via the PI3K/Akt/mTOR signaling pathway .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules. It selectively targets the deubiquitination enzyme USP9X, which leads to a reduction in the expression of downstream effectors in the Wnt signaling pathway . This mechanism is believed to contribute to the anti-cancer effects of this compound .

Temporal Effects in Laboratory Settings

It has been shown to have significant effects on cell proliferation and collagen production in human dermal fibroblast cells .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to interact with the deubiquitination enzyme USP9X, affecting the Wnt signaling pathway . Detailed information about other enzymes or cofactors that this compound interacts with, and its effects on metabolic flux or metabolite levels, is not currently available.

Comparison with Similar Compounds

Notoginsenoside Ft1 is unique among ginsenosides due to its specific pharmacological activities and molecular targets. Similar compounds include:

  • Notoginsenoside Fa
  • Notoginsenoside Fc
  • Ginsenoside Rb1
  • Ginsenoside Rc
  • Ginsenoside Rb2
  • Ginsenoside Rb3
  • Ginsenoside Rd
  • Notoginsenoside Fe
  • Ginsenoside Rd2
  • Gypenoside IX
  • 20(S)-Ginsenoside Rg3
  • 20®-Ginsenoside Rg3
  • Notoginsenoside SFt3
  • Ginsenoside Rk1
  • Ginsenoside Rg5
  • 20(S)-Ginsenoside Rh2 .

This compound stands out due to its dual role as a TGR5 agonist and FXR antagonist, which is not commonly observed in other ginsenosides .

Properties

IUPAC Name

(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,58)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)62-41-38(35(55)33(53)26(19-48)60-41)64-42-39(36(56)34(54)27(20-49)61-42)63-40-37(57)32(52)25(51)21-59-40/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXVPTXOKTYXHU-UGGLCNOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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